N-({1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide
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Overview
Description
N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide typically involves the condensation of o-phenylenediamine with various reagents to form the benzimidazole core. This is followed by further derivatization to introduce the desired functional groups . Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Reaction with Aromatic or Aliphatic Aldehydes: This method involves the reaction of o-phenylenediamine with aromatic or aliphatic aldehydes to form the benzimidazole ring.
Reaction with Cyanogen Bromide: This method involves the reaction of o-phenylenediamine with cyanogen bromide in acetonitrile solution to form the benzimidazole ring.
Chemical Reactions Analysis
Scientific Research Applications
N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core allows the compound to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity.
Omeprazole: Used as an antiulcer agent.
Astemizole: Used as an antihistaminic agent.
The uniqueness of N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide lies in its specific functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[[1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-12-17(2)14-19(13-16)27-11-7-10-25-21-9-6-5-8-20(21)23-22(25)15-24(4)18(3)26/h5-6,8-9,12-14H,7,10-11,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXGBJIVVVJTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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